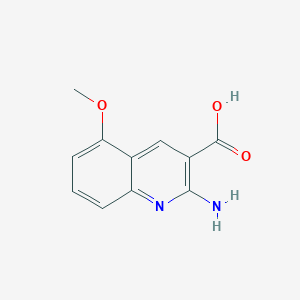![molecular formula C11H11NO2 B13660573 2,6,7-Trimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13660573.png)
2,6,7-Trimethyl-4H-benzo[d][1,3]oxazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6,7-Trimethyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring The presence of three methyl groups at positions 2, 6, and 7 further distinguishes it from other oxazine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trimethyl-4H-benzo[d][1,3]oxazin-4-one can be achieved through several methods. One common approach involves the reaction of substituted anthranilic acids with orthoesters in the presence of a catalyst such as acetic acid. This reaction typically proceeds under reflux conditions, leading to the formation of the desired oxazine compound .
Another method involves the use of gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides. This reaction proceeds via a 6-exo-dig cyclization pathway, yielding the oxazine product under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,6,7-Trimethyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro analogs.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of dihydro analogs.
Substitution: Formation of various substituted derivatives with different functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its anticancer properties and potential as a therapeutic agent
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 2,6,7-Trimethyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets. In medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to anticancer effects through the inhibition of cell proliferation and induction of apoptosis .
相似化合物的比较
2,6,7-Trimethyl-4H-benzo[d][1,3]oxazin-4-one can be compared with other oxazine derivatives and similar heterocyclic compounds:
4H-Benzo[d][1,3]oxazin-4-one: Lacks the three methyl groups, resulting in different chemical properties and reactivity.
Quinazolinones: Similar in structure but contain a nitrogen atom in place of the oxygen atom in the oxazine ring.
Pyrido[3’,2’4,5]thieno[3,2-d][1,3]oxazin-4-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C11H11NO2 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC 名称 |
2,6,7-trimethyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C11H11NO2/c1-6-4-9-10(5-7(6)2)12-8(3)14-11(9)13/h4-5H,1-3H3 |
InChI 键 |
TXCLXBACUSXMHA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1C)N=C(OC2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


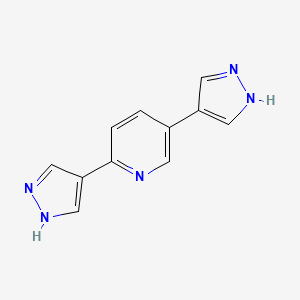
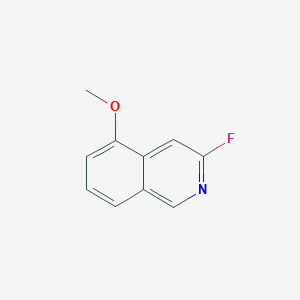

![Methyl 4-Bromo-3-fluoro-2-[3-(2,2,2-trichloroacetyl)ureido]-5-(trifluoromethyl)benzoate](/img/structure/B13660527.png)
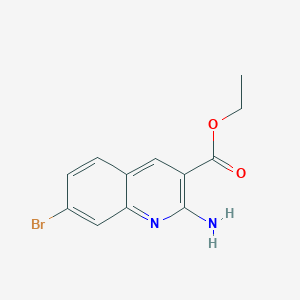

![Methyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B13660536.png)

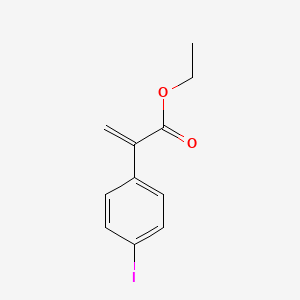
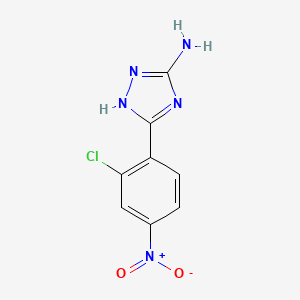
![3-((1H-Indol-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione trifluoroacetate](/img/structure/B13660554.png)
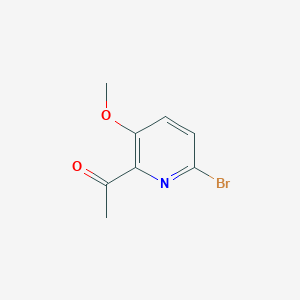
![tert-Butyl 6-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13660568.png)
